molecular formula C10H9NO2S B14271551 2,5-Methano-1lambda~6~-1lambda~6~,2-benzothiazepine-1,1(5H)-dione CAS No. 139021-60-6

2,5-Methano-1lambda~6~-1lambda~6~,2-benzothiazepine-1,1(5H)-dione

Cat. No.: B14271551
CAS No.: 139021-60-6
M. Wt: 207.25 g/mol
InChI Key: QSFPNPIBTDKELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide is a chemical compound with the molecular formula C10H9NO2S . It is a member of the benzothiazepine family, which is known for its diverse range of biological activities. This compound is characterized by its unique structure, which includes a methano bridge and a benzothiazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzothiazepine derivative with an oxidizing agent to introduce the dioxide functionality . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide may involve large-scale synthesis using batch reactors. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazepine ring .

Scientific Research Applications

5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide is unique due to its methano bridge and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzothiazepine derivatives .

Properties

CAS No.

139021-60-6

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

8λ6-thia-9-azatricyclo[7.2.1.02,7]dodeca-2,4,6,10-tetraene 8,8-dioxide

InChI

InChI=1S/C10H9NO2S/c12-14(13)10-4-2-1-3-9(10)8-5-6-11(14)7-8/h1-6,8H,7H2

InChI Key

QSFPNPIBTDKELG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CN1S(=O)(=O)C3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.